NADPH Oxidase Inhibition – Structural Basis for Isoform Selectivity
The Emory University patent portfolio demonstrates that quinazoline derivatives bearing a pyridinyl‑furan substituent exhibit low‑micromolar to sub‑micromolar inhibition of NOX enzymes [1]. While direct IC₅₀ values for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide have not been disclosed in peer‑reviewed literature, the patent exemplifies structurally proximate compounds that achieve >80 % inhibition of NOX2 at 10 µM, whereas the widely used reference inhibitor apocynin requires concentrations of ≥100 µM to reach comparable effect levels [2].
| Evidence Dimension | NOX enzyme inhibition |
|---|---|
| Target Compound Data | Not publicly available; expected to be in the low‑micromolar range based on patent SAR. |
| Comparator Or Baseline | Apocynin (IC₅₀ ≈ 10 µM in cell‑free assays; >80 % inhibition requires ≥100 µM in cellular systems). |
| Quantified Difference | Cannot be precisely calculated; patent SAR suggests at least a 10‑fold improvement in potency over apocynin for close analogs. |
| Conditions | Cell‑free and cellular NOX activity assays. |
Why This Matters
A 10‑fold potency advantage would allow lower dosing, reduced off‑target risk, and more tractable concentration‑response relationships in in‑vitro and in‑vivo models, making the compound a more attractive tool for NOX‑dependent pathway analysis.
- [1] Lambeth, J.D., Ganesh, T., Smith, S.M., Sun, A. Quinazoline derivatives, compositions, and uses related thereto. U.S. Patent Application Publication No. US 2013/0225612 A1, August 29, 2013. View Source
- [2] Heumüller, S., Wind, S., Barbosa‑Sicard, E., Schmidt, H.H.H.W., Busse, R., Schröder, K., Brandes, R.P. Apocynin is not an inhibitor of vascular NADPH oxidases but an antioxidant. Hypertension 2008, 51, 211–217. View Source
